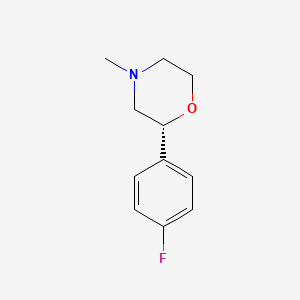
(2R)-2-(4-fluorophenyl)-4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-fluorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-fluorophenyl)-4-methylmorpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-fluorophenyl)-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2R)-2-(4-fluorophenyl)-4-methylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)-4-methylmorpholine
- (2R)-2-(4-bromophenyl)-4-methylmorpholine
- (2R)-2-(4-methoxyphenyl)-4-methylmorpholine
Uniqueness
(2R)-2-(4-fluorophenyl)-4-methylmorpholine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(2R)-2-(4-fluorophenyl)-4-methylmorpholine is a morpholine derivative that has gained attention due to its potential biological activities, particularly in the context of neuroinflammation and cancer. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 4-fluorophenyl group and a methyl group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an agonist of the formyl peptide receptor 2 (FPR2). Activation of FPR2 has been linked to anti-inflammatory effects, making this compound a candidate for therapeutic applications in conditions characterized by inflammation.
Anti-Inflammatory Effects
- Mechanism of Action : The compound activates FPR2 at submicromolar concentrations, leading to a reduction in pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in microglial cells stimulated with lipopolysaccharide (LPS) .
- In Vivo Studies : In mouse models, administration of the compound has been shown to improve neuronal survival and reduce microglial activation in conditions like Alzheimer's disease, suggesting its potential as a neuroprotective agent .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
-
Neuroprotection in Alzheimer's Disease :
- In organotypic hippocampal cultures treated with β-amyloid, the compound reduced cell death and pro-inflammatory mediator release while enhancing anti-inflammatory cytokine production .
- Systemic administration in APP/PS1 mouse models demonstrated decreased microglial density and plaque load, indicating therapeutic potential against neurodegeneration .
- In Vitro Pharmacokinetics :
- Structure-Activity Relationship (SAR) :
Data Tables
Properties
CAS No. |
920802-15-9 |
|---|---|
Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
MLCKFDUWYLGQKE-NSHDSACASA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















